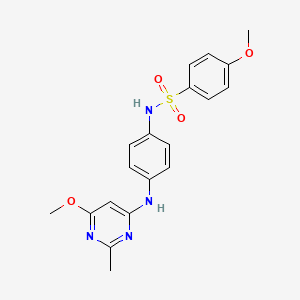

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

This compound belongs to the aryl sulfonamide class, characterized by a benzenesulfonamide core linked to a pyrimidine moiety. Its structure features:

Sulfonamides are renowned for their pharmacological versatility, including enzyme inhibition (e.g., carbonic anhydrase) and receptor modulation (e.g., FFAR4) .

Properties

IUPAC Name |

4-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-13-20-18(12-19(21-13)27-3)22-14-4-6-15(7-5-14)23-28(24,25)17-10-8-16(26-2)9-11-17/h4-12,23H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHWAXQWHPAXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by:

- A methoxy group at the 4-position of the benzene ring.

- A pyrimidine ring substituted with a methoxy and methyl group.

- An amine linkage connecting the pyrimidine to a phenyl group.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways. Notably, benzenesulfonamides have been shown to interact with carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion in tissues.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit potent inhibitory effects against lipoxygenases (LOX), particularly platelet-type 12-lipoxygenase (12-LOX). This enzyme is implicated in inflammatory processes and cancer progression. The compound has demonstrated nanomolar potency against 12-LOX, suggesting significant therapeutic potential .

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | 12-LOX | <10 | High over COX |

| Similar sulfonamide derivatives | Various LOX | Varies | Moderate |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing similar structural motifs exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups, such as methoxy substituents, enhances the antimicrobial efficacy .

Case Studies and Research Findings

- Inhibition of Platelet Aggregation : A study demonstrated that compounds with similar structures inhibited PAR-4 induced aggregation in human platelets, suggesting potential applications in managing thrombotic disorders .

- Antimicrobial Efficacy : In vitro studies indicated that derivatives of this compound displayed moderate to high activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 5 to 20 µM for effective strains .

- Selectivity and Bioavailability : The selectivity profile of this compound indicates a favorable pharmacokinetic profile, with studies showing high absorption rates and compliance with Lipinski's rule of five, which predicts good oral bioavailability .

Comparison with Similar Compounds

Substituent Modifications on the Benzenesulfonamide Core

Key Insight : Methoxy groups improve solubility, while halogens (Cl, F) or CF₃ enhance stability at the cost of polarity .

Pyrimidine Ring Modifications

Key Insight: Methyl and methoxy groups optimize steric and electronic compatibility with target proteins, whereas bulkier groups (e.g., diethylamino) may shift binding modes .

Pharmacological Activity

- Anti-Atherosclerotic Potential: The target compound’s methoxy groups align with FFAR4 agonists like 4-Methoxy-N-Mesitylbenzenesulfonamide, which reduce intercellular adhesion molecule-1 (ICAM-1) expression .

- Enzyme Inhibition : Analogous sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) inhibit carbonic anhydrase, suggesting shared mechanisms .

Contrast : Compounds with fluorine (e.g., 2,4-Difluoro analog) show higher metabolic stability but lower aqueous solubility, impacting bioavailability .

Physicochemical and Crystallographic Properties

Note: Methoxy groups promote planar crystal structures, enhancing crystallinity for X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.